molecular formula C37H41N2O6+ B1210278 Tubocurarine CAS No. 57-95-4

Tubocurarine

Cat. No.: B1210278
CAS No.: 57-95-4
M. Wt: 609.7 g/mol
InChI Key: JFJZZMVDLULRGK-URLMMPGGSA-O
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Description

Tubocurarine is a naturally occurring alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. It is historically known for its use as an arrow poison by indigenous South Americans. This compound is a benzylisoquinoline derivative and was the first identified curare alkaloid. It was first isolated by Harold King in 1935 and has been used clinically to induce neuromuscular blockade during surgeries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tubocurarine is primarily obtained from natural sources, specifically from the bark of Chondrodendron tomentosum. The active dextrorotatory form was first purified by R. Boehm in 1879 . The compound is difficult to synthesize due to its complex structure, and thus, extraction from natural sources remains the primary method of preparation.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Chondrodendron tomentosum. The bark is boiled to produce a dark, heavy paste that contains this compound. This paste is then purified to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions: Tubocurarine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methoxy groups of this compound using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Tubocurarine has a wide range of scientific research applications:

Mechanism of Action

Tubocurarine exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation by acetylcholine. By repeatedly associating and dissociating from these receptors, this compound prevents depolarization of the affected nerves, leading to muscle relaxation .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJZZMVDLULRGK-URLMMPGGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N2O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048393
Record name d-Tubocurarine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tubocurarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L
Record name TUBOCURARINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tubocurarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers"., ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine., The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel.
Record name Tubocurarine
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Record name TUBOCURARINE
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CAS No.

57-95-4, 6989-98-6
Record name (+)-Tubocurarine
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Record name Tubocurarine
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Record name Tubocurarine
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URL https://www.drugbank.ca/drugs/DB01199
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Record name d-Tubocurarine
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Record name TUBOCURARINE
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Record name TUBOCURARINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tubocurarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/
Record name TUBOCURARINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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